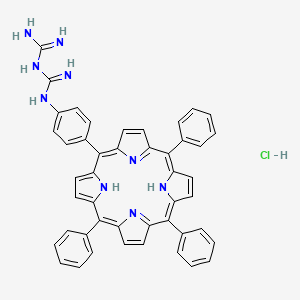

Biguanidinium-porphyrin

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

La biguanidinium-porphyrine est un composé appartenant à la classe des porphyrines, qui sont des composés macrocycliques caractérisés par leur structure distinctive comprenant quatre cycles de type pyrrole liés par des ponts méthine. Les porphyrines sont connues pour leurs rôles importants dans les systèmes biologiques, comme dans l'hémoglobine et la chlorophylle. La biguanidinium-porphyrine, en particulier, est un photosensibilisateur ciblant les mitochondries, ce qui signifie qu'elle peut être utilisée en photothérapie dynamique pour cibler et détruire les cellules cancéreuses en générant des espèces réactives de l'oxygène lors de l'activation par la lumière .

Méthodes De Préparation

La synthèse de la biguanidinium-porphyrine implique plusieurs étapes :

Synthèse du noyau porphyrine : Le noyau porphyrine peut être synthétisé par la méthode d'Adler-Longo, qui implique la condensation du pyrrole avec un aldéhyde en présence d'un catalyseur acide.

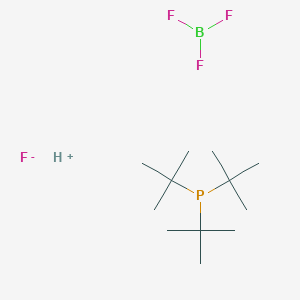

Introduction du groupe biguanidinium : Le groupe biguanidinium peut être introduit en faisant réagir le noyau porphyrine avec un dérivé de la biguanide dans des conditions appropriées. Cette étape nécessite souvent l'utilisation d'un agent de couplage pour faciliter la réaction.

Purification : Le produit final est purifié à l'aide de techniques chromatographiques afin de garantir l'élimination de toute impureté

Analyse Des Réactions Chimiques

La biguanidinium-porphyrine subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former des dérivés à l'état d'oxydation supérieur, ce qui peut être utile dans certaines applications.

Réduction : Les réactions de réduction peuvent la convertir en formes à l'état d'oxydation inférieur.

Substitution : Le cycle porphyrine peut subir des réactions de substitution où un ou plusieurs atomes d'hydrogène sont remplacés par d'autres groupes fonctionnels.

Complexation : Elle peut former des complexes avec des ions métalliques, ce qui peut modifier ses propriétés photophysiques et électrochimiques

Les réactifs couramment utilisés dans ces réactions comprennent des oxydants comme le peroxyde d'hydrogène, des réducteurs comme le borohydrure de sodium et divers sels métalliques pour la complexation. Les principaux produits formés dépendent des conditions de réaction spécifiques et des réactifs utilisés.

Applications De Recherche Scientifique

La biguanidinium-porphyrine a un large éventail d'applications en recherche scientifique :

Chimie : Elle est utilisée dans l'étude des propriétés photophysiques et électrochimiques des porphyrines et de leurs dérivés.

Biologie : Elle est utilisée dans l'étude des processus cellulaires, en particulier ceux impliquant les mitochondries.

Médecine : Elle est utilisée en photothérapie dynamique pour le traitement du cancer, où elle cible les cellules cancéreuses et génère des espèces réactives de l'oxygène lors de l'activation par la lumière, conduisant à la mort cellulaire.

5. Mécanisme d'action

Le mécanisme d'action de la biguanidinium-porphyrine implique son accumulation dans les membranes cellulaires, en particulier dans les vésicules associées aux lysosomes et aux mitochondries. Lors de l'activation par la lumière, elle génère des espèces réactives de l'oxygène, qui peuvent induire la mort cellulaire par stress oxydatif. Cela la rend particulièrement utile en photothérapie dynamique pour le traitement du cancer .

Mécanisme D'action

The mechanism of action of biguanidinium-porphyrin involves its accumulation within cell membranes, particularly in vesicles associated with lysosomes and mitochondria. Upon light activation, it generates reactive oxygen species, which can induce cell death through oxidative stress. This makes it particularly useful in photodynamic therapy for cancer treatment .

Comparaison Avec Des Composés Similaires

La biguanidinium-porphyrine peut être comparée à d'autres composés à base de porphyrine tels que :

Guanidinium-porphyrine : Structure similaire mais avec un groupe guanidinium au lieu d'un groupe biguanidinium. Elle cible également les mitochondries mais a des propriétés photophysiques différentes.

Conjugué peptide porphyrine-MLS : Ce composé est hautement soluble dans l'eau et ne s'agrège pas en milieu aqueux, contrairement à la biguanidinium-porphyrine

L'unicité de la biguanidinium-porphyrine réside dans son ciblage spécifique des mitochondries et sa capacité à générer des espèces réactives de l'oxygène lors de l'activation par la lumière, ce qui la rend très efficace en photothérapie dynamique.

Propriétés

Formule moléculaire |

C46H36ClN9 |

|---|---|

Poids moléculaire |

750.3 g/mol |

Nom IUPAC |

1-carbamimidoyl-3-[4-(10,15,20-triphenyl-21,23-dihydroporphyrin-5-yl)phenyl]guanidine;hydrochloride |

InChI |

InChI=1S/C46H35N9.ClH/c47-45(48)55-46(49)50-32-18-16-31(17-19-32)44-39-26-24-37(53-39)42(29-12-6-2-7-13-29)35-22-20-33(51-35)41(28-10-4-1-5-11-28)34-21-23-36(52-34)43(30-14-8-3-9-15-30)38-25-27-40(44)54-38;/h1-27,51,54H,(H6,47,48,49,50,55);1H |

Clé InChI |

MUYPRIGNZFQERL-UHFFFAOYSA-N |

SMILES canonique |

C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=C(C=C8)NC(=N)NC(=N)N)C=C4)C9=CC=CC=C9)N3.Cl |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-Aminophenyl)methyl]-2-butylimidazo[4,5-c]quinolin-4-amine](/img/structure/B12383595.png)

![(Z)-4-[1-(4-fluorophenyl)-5-methyltriazol-4-yl]-4-hydroxy-2-oxobut-3-enoic acid](/img/structure/B12383641.png)

![[2-(4-bromoanilino)-2-oxoethyl] 3-(furan-3-yl)-1H-pyrazole-5-carboxylate](/img/structure/B12383667.png)